molecular formula C19H10ClF3N4O2 B3403479 1-(4-Chlorophenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1115963-64-8

1-(4-Chlorophenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

Cat. No.: B3403479
CAS No.: 1115963-64-8
M. Wt: 418.8
InChI Key: PYGBHMGRPZVKPL-UHFFFAOYSA-N
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Description

This compound features a dihydropyridazinone core substituted with a 4-chlorophenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability, while the chlorophenyl group may influence target binding affinity .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N4O2/c20-13-5-7-14(8-6-13)27-10-9-15(28)16(25-27)18-24-17(26-29-18)11-1-3-12(4-2-11)19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGBHMGRPZVKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydropyridazinone Core

  • 1-(4-Methoxyphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one ():

    • Key Difference : Replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent.
    • Impact : The methoxy group improves solubility due to its electron-donating nature but may reduce metabolic stability compared to the electron-withdrawing chloro group. Biological studies indicate comparable anti-cancer activity, suggesting substituent polarity influences target interactions rather than outright efficacy .
  • 3-[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one (): Key Difference: Lacks the trifluoromethyl group on the oxadiazole ring and uses a simple phenyl group on the dihydropyridazinone. Impact: Reduced lipophilicity and metabolic stability compared to the target compound. No specific biological data are reported, but structural simplicity may limit binding affinity .

Substituent Variations on the Oxadiazole Ring

  • 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one (): Key Difference: Substitutes the 4-(trifluoromethyl)phenyl group with a 4-chloro-3-fluorophenyl group. Limited data preclude direct efficacy comparisons .
  • 3-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one ():

    • Key Difference : Replaces the trifluoromethylphenyl group with a 3,4-dimethylphenyl group.
    • Impact : Methyl groups are electron-donating, increasing electron density on the oxadiazole ring. This may weaken interactions with hydrophobic binding pockets compared to the target compound’s trifluoromethyl group .

Heterocyclic Framework Modifications

  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one (): Key Difference: Replaces the dihydropyridazinone core with a phthalazinone ring. The ethoxy group in a related compound improves solubility but reduces binding specificity .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 4-chlorophenyl group on the dihydropyridazinone core enhances target binding compared to methoxy or phenyl groups, likely due to its electron-withdrawing nature and optimal steric fit . The trifluoromethyl group on the oxadiazole ring significantly improves metabolic stability and lipophilicity, critical for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

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